molecular formula C11H16N2O B123242 N-tert-Butyl-3-methylpyridine-2-carboxamide CAS No. 32998-95-1

N-tert-Butyl-3-methylpyridine-2-carboxamide

Cat. No. B123242
CAS RN: 32998-95-1
M. Wt: 192.26 g/mol
InChI Key: XYBOIZQGIVYRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05422351

Procedure details

Suspend 2-cyano-3-methyl pyridine (400 g) in t-butanol (800 mL) and heat to 70° C. Add concentrated sulphuric acid (400 mL) dropwise over 45 minutes. Maintain the temperature at 75° C., until the reaction is complete, and for an additional 30 minutes. Dilute the mixture with water (400 mL), charge with toluene (600 mL) and bring to pH 10 with concentrated aqueous ammonia. Maintain the temperature at 50°-55° C. during the work up. Separate the toluene phase, and reextract the aqueous layer. Combine toluene phases and wash with water. Remove the toluene to yield the title compound N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide, as an oil, from which solid product is crystallized. (Yield 97%, as determined by an internal standard assay with gas chromatography).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].S(=O)(=O)(O)[OH:11].[C:15]1([CH3:21])[CH:20]=CC=C[CH:16]=1.N>C(O)(C)(C)C.O>[CH3:16][C:15]([NH:2][C:1]([C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:11])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Maintain the temperature at 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
Maintain the temperature at 50°-55° C. during the work up
CUSTOM
Type
CUSTOM
Details
Separate the toluene phase
WASH
Type
WASH
Details
Combine toluene phases and wash with water
CUSTOM
Type
CUSTOM
Details
Remove the toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)(C)NC(=O)C1=NC=CC=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.